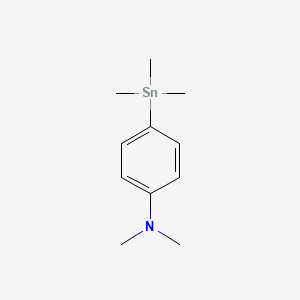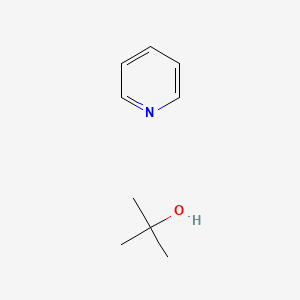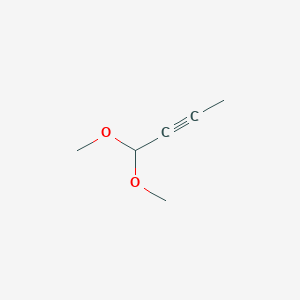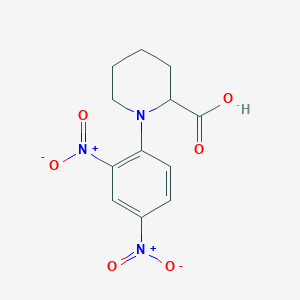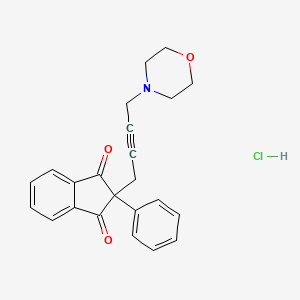
1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride is a chemical compound with the molecular formula C24H23NO3·HCl It is a derivative of indandione, a class of compounds known for their anticoagulant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride typically involves the reaction of 1,3-indandione with 2-(4-morpholino-2-butynyl)-2-phenyl- in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including anticoagulant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new anticoagulant drugs.
Wirkmechanismus
The mechanism of action of 1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with biological processes, leading to its observed effects. For example, its anticoagulant properties may result from the inhibition of vitamin K-dependent clotting factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride
- 1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride
Uniqueness
Compared to similar compounds, it may exhibit different biological activities, reactivity, and stability, making it valuable for specific research and industrial purposes .
Eigenschaften
CAS-Nummer |
22019-19-8 |
|---|---|
Molekularformel |
C23H22ClNO3 |
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
2-(4-morpholin-4-ylbut-2-ynyl)-2-phenylindene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H21NO3.ClH/c25-21-19-10-4-5-11-20(19)22(26)23(21,18-8-2-1-3-9-18)12-6-7-13-24-14-16-27-17-15-24;/h1-5,8-11H,12-17H2;1H |
InChI-Schlüssel |
CRROPFPGRJSCBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC#CCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


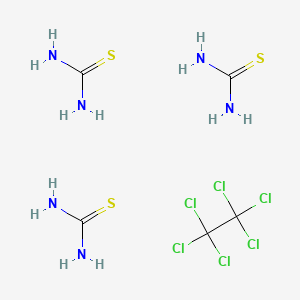
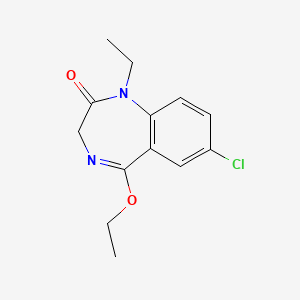
![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)
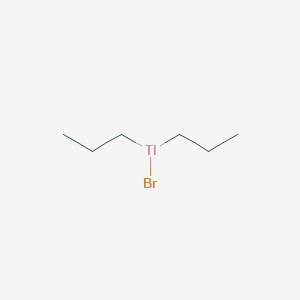

![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)


